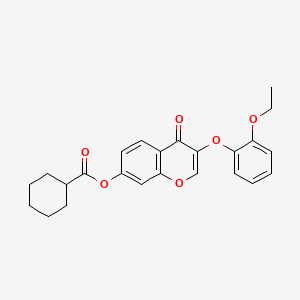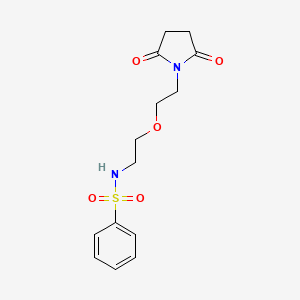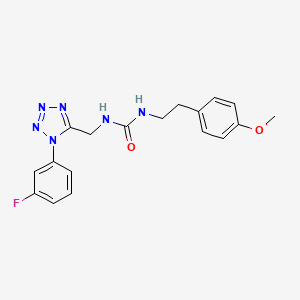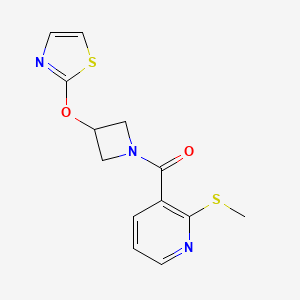![molecular formula C17H28N2O3 B2414150 N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361685-88-1](/img/structure/B2414150.png)
N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide, also known as HU-210, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been shown to have a number of interesting biochemical and physiological effects. In
Mecanismo De Acción
N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide is a potent agonist of the CB1 and CB2 cannabinoid receptors. When it binds to these receptors, it activates a signaling cascade that leads to a number of interesting biochemical and physiological effects. These effects include the modulation of neurotransmitter release, the inhibition of inflammation, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have a number of interesting biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, and has been studied for its potential antidepressant effects. It has also been shown to inhibit the release of pro-inflammatory cytokines, and has been studied for its potential anti-inflammatory effects. Additionally, N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide has been shown to induce apoptosis in cancer cells, and has been studied for its potential anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide is its potency as a cannabinoid receptor agonist. This makes it a useful tool for studying the effects of cannabinoid receptor activation in vitro and in vivo. Additionally, N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have a long half-life, which makes it useful for studying the long-term effects of cannabinoid receptor activation. However, one of the limitations of N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide is its high affinity for the cannabinoid receptors, which can make it difficult to study the effects of other compounds that also bind to these receptors.
Direcciones Futuras
There are many potential future directions for research on N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is the potential therapeutic applications of this compound for the treatment of chronic pain, neurodegenerative diseases, and cancer. Additionally, there is interest in studying the effects of N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide on other systems in the body, such as the immune system and the cardiovascular system. Finally, there is interest in developing new synthetic cannabinoids that have improved pharmacokinetic properties and fewer side effects than N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide.
Métodos De Síntesis
The synthesis of N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide is a complex process that involves several steps. The first step is the synthesis of the intermediate compound 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, which is then reacted with 1-bromo-3-(1-methoxycarbonylpropyl)benzene to form the key intermediate 1-(2,4-dichlorophenyl)-5-methyl-1-(2-methoxycarbonylpropyl)-1H-pyrazole-3-carboxylic acid. This compound is then reacted with piperidine and acetic anhydride to give N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide.
Aplicaciones Científicas De Investigación
N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have potent analgesic effects, and has been studied as a potential treatment for chronic pain. It has also been studied for its potential neuroprotective effects, and has been shown to protect against brain damage caused by ischemia and other types of injury. Additionally, N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential anti-inflammatory and anti-cancer effects.
Propiedades
IUPAC Name |
N-[[1-(hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-2-15(21)19-10-6-14(7-11-19)16(22)18-12-17(13-20)8-4-3-5-9-17/h2,14,20H,1,3-13H2,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUDBURDYOPBQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NCC2(CCCCC2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Methylthiophen-2-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2414070.png)
![2-(2-fluorophenoxy)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2414071.png)


![1-(2-(5-Chloro-2-hydroxyphenyl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2414075.png)
![[(2S)-1-Chlorosulfonylpyrrolidin-2-yl]methyl acetate](/img/structure/B2414076.png)
![2,6-bis[(1E)-(hydroxyimino)methyl]-4-methylphenol](/img/structure/B2414077.png)
![5-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2414078.png)

![Tert-butyl 6-[[(2-chloroacetyl)amino]methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2414080.png)


![3-(2-chlorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2414087.png)